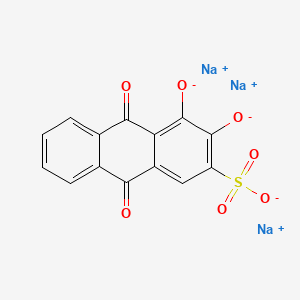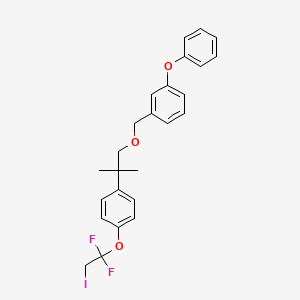
(-)-2-(p-Bromo-alpha-(2-(dimethylamino)ethyl)benzyl)pyridine maleate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“(-)-2-(p-Bromo-alpha-(2-(dimethylamino)ethyl)benzyl)pyridine maleate” is a complex organic compound that belongs to the class of pyridine derivatives. This compound is characterized by the presence of a bromine atom, a dimethylamino group, and a benzyl group attached to a pyridine ring. It is often used in various scientific research applications due to its unique chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of “(-)-2-(p-Bromo-alpha-(2-(dimethylamino)ethyl)benzyl)pyridine maleate” typically involves multiple steps, including:
Bromination: Introduction of the bromine atom to the benzyl group.
Alkylation: Attachment of the dimethylaminoethyl group to the benzyl group.
Pyridine Ring Formation: Construction of the pyridine ring structure.
Maleate Formation: Formation of the maleate salt by reacting the compound with maleic acid.
Industrial Production Methods
Industrial production methods may involve optimizing the reaction conditions to achieve high yields and purity. This could include controlling temperature, pressure, and the use of catalysts.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, leading to the formation of various oxidized products.
Reduction: Reduction reactions can convert the compound into different reduced forms.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Such as potassium permanganate or hydrogen peroxide.
Reducing Agents: Such as lithium aluminum hydride or sodium borohydride.
Nucleophiles: Such as amines or thiols for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution may produce various substituted pyridine derivatives.
Applications De Recherche Scientifique
“(-)-2-(p-Bromo-alpha-(2-(dimethylamino)ethyl)benzyl)pyridine maleate” has several scientific research applications, including:
Chemistry: Used as a reagent or intermediate in organic synthesis.
Biology: Studied for its potential biological activities and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties.
Industry: Utilized in the development of new materials or chemical processes.
Mécanisme D'action
The mechanism of action of “(-)-2-(p-Bromo-alpha-(2-(dimethylamino)ethyl)benzyl)pyridine maleate” involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other biomolecules. The compound’s effects are mediated through pathways that involve binding to these targets and modulating their activity.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-(p-Bromo-alpha-(2-(dimethylamino)ethyl)benzyl)pyridine
- 2-(p-Bromo-alpha-(2-(dimethylamino)ethyl)benzyl)pyridine hydrochloride
Uniqueness
“(-)-2-(p-Bromo-alpha-(2-(dimethylamino)ethyl)benzyl)pyridine maleate” is unique due to its specific combination of functional groups and its maleate salt form. This uniqueness may confer distinct chemical and biological properties compared to similar compounds.
Propriétés
Numéro CAS |
102282-22-4 |
|---|---|
Formule moléculaire |
C20H23BrN2O4 |
Poids moléculaire |
435.3 g/mol |
Nom IUPAC |
(3R)-3-(4-bromophenyl)-N,N-dimethyl-3-pyridin-2-ylpropan-1-amine;(Z)-but-2-enedioic acid |
InChI |
InChI=1S/C16H19BrN2.C4H4O4/c1-19(2)12-10-15(16-5-3-4-11-18-16)13-6-8-14(17)9-7-13;5-3(6)1-2-4(7)8/h3-9,11,15H,10,12H2,1-2H3;1-2H,(H,5,6)(H,7,8)/b;2-1-/t15-;/m1./s1 |
Clé InChI |
SRGKFVAASLQVBO-HFNHQGOYSA-N |
SMILES isomérique |
CN(C)CC[C@H](C1=CC=C(C=C1)Br)C2=CC=CC=N2.C(=C\C(=O)O)\C(=O)O |
SMILES canonique |
CN(C)CCC(C1=CC=C(C=C1)Br)C2=CC=CC=N2.C(=CC(=O)O)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


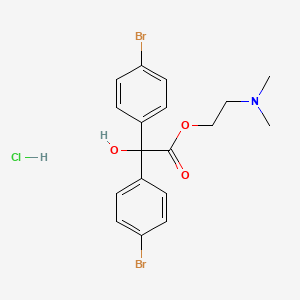
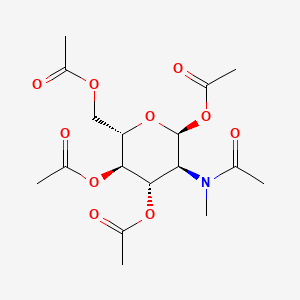
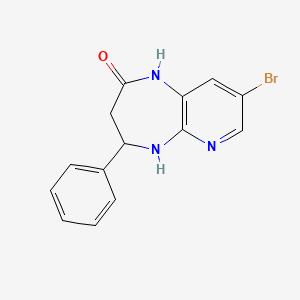
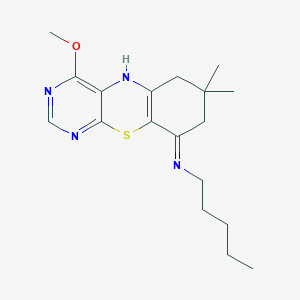
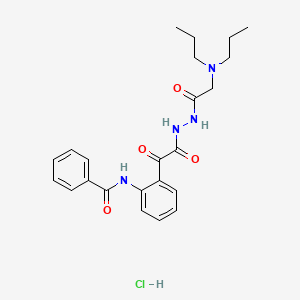

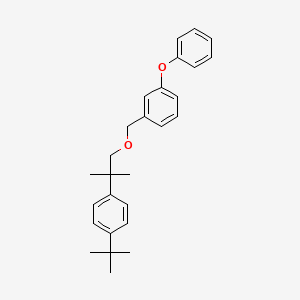
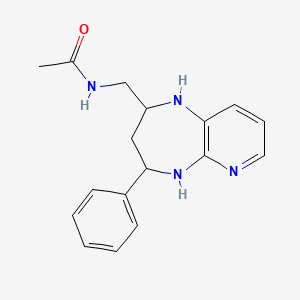
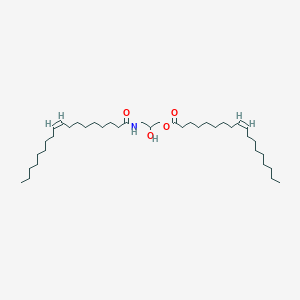
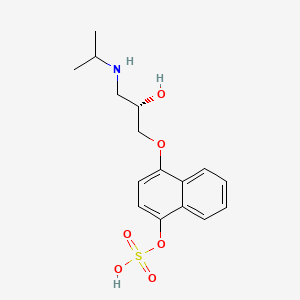
![acetonitrile;[3-diphenylphosphanyl-2-(diphenylphosphanylmethyl)-2-methylpropyl]-diphenylphosphane;iridium(3+);trifluoromethanesulfonate](/img/structure/B12768047.png)
